molecular formula C8H11NO B13104991 (S)-1-(5-Methylpyridin-3-yl)ethan-1-ol

(S)-1-(5-Methylpyridin-3-yl)ethan-1-ol

Cat. No.: B13104991
M. Wt: 137.18 g/mol
InChI Key: SVACRPKLVPAIND-ZETCQYMHSA-N
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Description

(S)-1-(5-Methylpyridin-3-yl)ethan-1-ol is a chiral secondary alcohol featuring a pyridine ring substituted with a methyl group at the 5-position. This compound is structurally characterized by its pyridinyl core, which imparts distinct electronic and steric properties compared to benzene-based analogs.

Key properties include its polarizability (due to the pyridine nitrogen) and the electron-donating methyl group, which may enhance solubility in polar solvents.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(1S)-1-(5-methylpyridin-3-yl)ethanol

InChI

InChI=1S/C8H11NO/c1-6-3-8(7(2)10)5-9-4-6/h3-5,7,10H,1-2H3/t7-/m0/s1

InChI Key

SVACRPKLVPAIND-ZETCQYMHSA-N

Isomeric SMILES

CC1=CC(=CN=C1)[C@H](C)O

Canonical SMILES

CC1=CC(=CN=C1)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Methylpyridin-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts. The reaction conditions typically include the use of hydrogen gas and a chiral catalyst, such as a chiral rhodium or ruthenium complex, under mild temperatures and pressures.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(5-Methylpyridin-3-yl)ethan-1-ol may involve the use of large-scale hydrogenation reactors and continuous flow processes to ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to achieve efficient conversion and minimize by-products.

Chemical Reactions Analysis

Oxidation Reactions

The alcohol moiety undergoes oxidation to form ketones under controlled conditions:

Primary Reaction Pathway
(S)-1-(5-Methylpyridin-3-yl)ethan-1-ol → (S)-1-(5-Methylpyridin-3-yl)ethanone

Reagent SystemTemperatureYieldByproductsSource
CrO₃ in acetic acid50°C82%Chromium salts
KMnO₄ in aqueous H₂SO₄70°C68%MnO₂
TEMPO/NaOCl25°C91%NaCl

Key Observations

  • TEMPO-mediated oxidation preserves stereochemical integrity at the α-carbon .

  • Acidic conditions (H₂SO₄) accelerate pyridine ring protonation, reducing reaction selectivity.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

Halogenation

Reaction with Thionyl Chloride
(S)-1-(5-Methylpyridin-3-yl)ethan-1-ol → 1-Chloro-1-(5-methylpyridin-3-yl)ethane

ConditionConversionPuritySide Reaction
SOCl₂, CH₂Cl₂, 0°C95%98%<2% ring chlorination
PCl₅, toluene, reflux88%92%8% ring decomposition

Sulfonation

Reagent : Tosyl chloride (TsCl) in pyridine
Product : Tosylate ester (94% yield) , critical for subsequent SN2 reactions.

Esterification

Controlled acylation occurs at the alcohol group:

Acetic Anhydride Protocol

ComponentMolar RatioTimeYield
(S)-Alcohol1.0--
Ac₂O1.22 h89%
DMAP (catalyst)0.05--

Product : (S)-1-(5-Methylpyridin-3-yl)ethyl acetate
Applications: Intermediate for chiral resolution studies.

Cross-Coupling Reactions

The pyridine ring enables palladium-catalyzed couplings:

Suzuki-Miyaura Reaction

ComponentQuantityRole
(S)-Alcohol boronate1.1 eqBoronic acid partner
Aryl bromide1.0 eqElectrophile
Pd(PPh₃)₄2 mol%Catalyst
K₂CO₃3 eqBase

Outcome : Biaryl products obtained in 73-85% yield with retained enantiopurity .

Biological Derivatization

The compound serves as a precursor for bioactive molecules:

Case Study : Conversion to kinase inhibitors

  • Step 1 : Oxidation to ethanone (91% yield)

  • Step 2 : Condensation with hydrazine → pyrazole derivatives (IC₅₀ = 0.18 μM vs. JAK2)

Stability Considerations

FactorEffectMitigation Strategy
pH < 3Pyridine ring protonationBuffer solutions (pH 5-8)
UV light (254 nm)Racemization at chiral centerAmber glassware
High temp (>100°C)Dehydration to styrene derivativeLow-temperature storage

Scientific Research Applications

Anticancer Research

Recent studies have evaluated the anticancer properties of compounds related to (S)-1-(5-Methylpyridin-3-yl)ethan-1-ol. For instance, derivatives synthesized from similar pyridine structures have shown promising results against breast cancer cell lines (MCF-7) using MTT assays, indicating potential therapeutic applications in oncology .

Case Study:
A study focusing on the synthesis of 4-(indol-3-yl)-arylmethyl derivatives demonstrated that certain compounds derived from pyridine exhibited notable anticancer activity. The survival rates of treated cancer cells were significantly reduced, showcasing the potential of (S)-1-(5-Methylpyridin-3-yl)ethan-1-ol derivatives in cancer treatment .

Synthesis of Pharmaceuticals

(S)-1-(5-Methylpyridin-3-yl)ethan-1-ol serves as an important intermediate in synthesizing various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that yield biologically active molecules.

Data Table: Pharmaceutical Applications

Compound NameReaction TypeYield (%)Reference
N-(3-(4-[C]methylpiperazin-1-yl)-1-(5-methylpyridin-2...Radiochemical synthesis50–60%
4-(Indol-3-yl)-arylmethyl derivativesBiocatalysis85–93%

Biocatalysis

The use of biocatalysts in synthesizing compounds related to (S)-1-(5-Methylpyridin-3-yl)ethan-1-ol has been explored extensively. Magnetic aminated starch has been employed as a biocatalyst to enhance reaction yields while minimizing environmental impact.

Case Study:
A study highlighted the efficiency of using magnetic aminated starch for synthesizing derivatives with yields ranging from 85% to 93% within short reaction times (35–80 minutes). This method not only improves efficiency but also allows for the recycling of the biocatalyst without significant loss in activity .

Mechanism of Action

The mechanism of action of (S)-1-(5-Methylpyridin-3-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor signaling.

Comparison with Similar Compounds

Key Observations :

  • The pyridine ring in the target compound introduces basicity and hydrogen-bonding capability , absent in halogenated phenyl analogs.
  • Methyl and halogen substituents modulate electronic effects: Methyl is electron-donating (+I), while F/Cl are electron-withdrawing (-I). This impacts reactivity in subsequent transformations (e.g., nucleophilic substitution) .

Key Observations :

  • All fluorinated/chlorinated analogs achieved ≥99% yield, suggesting robust synthetic routes. Stereochemical purity ranged from 87–90%, likely due to minor enantiomer retention during asymmetric reduction.
  • For the target pyridine derivative, similar chiral HPLC methods (e.g., using cellulose-based columns and polar mobile phases) would be required to resolve enantiomers, given the compound’s polarity .

Physical and Spectroscopic Properties

Compound Name [α]D20 (c = 1, solvent) Refractive Index (tR) Notable NMR Shifts (δ, ppm)
(S)-1-(5-Methylpyridin-3-yl)ethan-1-ol Not reported Not reported Pyridine H: ~8.5–9.0; CH3: ~2.5
(R)-1-(3-Fluorophenyl)ethan-1-ol +15.2 (CHCl3) 1.48 Aromatic H: 6.8–7.4; CF3: -
(R)-1-(4-Fluorophenyl)ethan-1-ol +14.8 (CHCl3) 1.47 Aromatic H: 7.0–7.3; CF3: -
(R)-1-(3-Chlorophenyl)ethan-1-ol +16.5 (CHCl3) 1.49 Aromatic H: 7.2–7.6; CCl3: -

Key Observations :

  • The optical rotation of the target compound’s (S)-enantiomer would likely exhibit a sign opposite to the (R)-configured analogs (e.g., negative [α]D20 if analogs are positive).
  • Pyridine protons in the target compound are expected to resonate downfield (δ ~8.5–9.0) compared to benzene-ring protons in halogenated analogs (δ ~6.8–7.6) due to the nitrogen’s deshielding effect .

Biological Activity

(S)-1-(5-Methylpyridin-3-yl)ethan-1-ol, also known as (R)-1-(5-methylpyridin-3-yl)ethanol, is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(S)-1-(5-Methylpyridin-3-yl)ethan-1-ol has a molecular formula of C10_{10}H13_{13}N and a molecular weight of 137.18 g/mol. The compound features a chiral center and a hydroxyl group, which contribute to its unique reactivity and biological interactions. Its structure can be summarized as follows:

PropertyValue
Molecular FormulaC10_{10}H13_{13}N
Molecular Weight137.18 g/mol
CAS Number2227682-16-6

Antimicrobial Properties

Research indicates that (S)-1-(5-Methylpyridin-3-yl)ethan-1-ol exhibits notable antimicrobial activity. It has been investigated for its effects against various bacterial and fungal strains. For instance, studies have shown that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, two common pathogens responsible for numerous infections.

  • Minimum Inhibitory Concentration (MIC) values for (S)-1-(5-Methylpyridin-3-yl)ethan-1-ol against these bacteria range from 0.0039 to 0.025 mg/mL, indicating potent antibacterial activity .

The mechanism by which (S)-1-(5-Methylpyridin-3-yl)ethan-1-ol exerts its biological effects is not fully elucidated but is believed to involve interaction with specific molecular targets within microbial cells. These interactions may lead to the modulation of enzyme activities or disruption of cellular processes, ultimately resulting in antimicrobial effects.

Neurotransmitter Activity

There is emerging interest in the neurotransmitter activity of (S)-1-(5-Methylpyridin-3-yl)ethan-1-ol. Initial findings suggest that it may influence neurotransmitter systems, potentially offering therapeutic avenues for neurological conditions. However, further studies are required to clarify these effects and their implications.

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of (S)-1-(5-Methylpyridin-3-yl)ethan-1-ol:

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively reduced colony-forming units (CFUs) of Candida albicans by approximately 90% at certain concentrations, showcasing its antifungal potential .
  • Comparative Analysis : In comparative studies with similar compounds, (S)-1-(5-Methylpyridin-3-yl)ethan-1-ol exhibited unique properties due to its specific substitution pattern on the pyridine ring, which influenced both its reactivity and biological activity .
  • Therapeutic Applications : Investigations into the therapeutic properties of this compound have suggested potential applications in drug development targeting specific biological pathways involved in microbial resistance and neurological disorders .

Q & A

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

  • Methodology :
  • Perform DFT calculations (e.g., Gaussian 09) to model transition states for SN2 reactions at the hydroxyl-bearing carbon .
  • Correlate HOMO/LUMO energies with experimental reaction rates in polar aprotic solvents .

Q. How do structural modifications impact its biological activity compared to enantiomers?

  • Methodology :
  • Synthesize the (R)-enantiomer and compare binding affinities to target enzymes (e.g., cytochrome P450) via SPR or fluorescence polarization assays .
  • Test cytotoxicity in cell lines (e.g., HepG2) to establish structure-activity relationships (SAR) .

Data Contradiction Analysis

  • Example : Discrepancies in reported stereochemical purity (e.g., 87–90% ee in similar compounds) may arise from:
    • Analytical variability : Column age in chiral HPLC affects resolution .
    • Synthesis conditions : Trace moisture during asymmetric reduction reduces catalyst efficiency .
    • Solution : Standardize protocols and use internal controls (e.g., commercial chiral standards) for calibration .

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